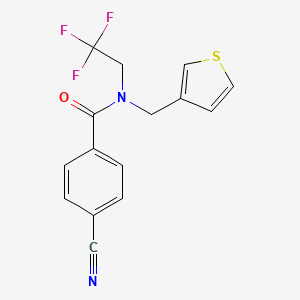

2-(diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

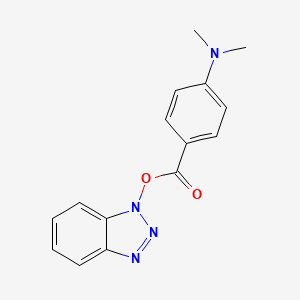

The compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid . It contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 and is derived from methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .

Synthesis Analysis

While the exact synthesis process for this compound is not available, trifluoromethyl groups are often introduced into organic molecules using trifluoromethylating reagents . Additionally, diethylamino groups can be introduced through reactions with diethylamine .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the trifluoromethyl and diethylamino groups. These groups can significantly influence the geometry and electronic structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the trifluoromethyl and diethylamino groups. Trifluoromethyl groups are known to be highly electronegative, which can influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the trifluoromethyl and diethylamino groups. For example, trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound .Applications De Recherche Scientifique

Glycosylation Reactions

3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate: is a derivative of the compound . It acts as an accessible, stable, and powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature. Through this activation, various alcoholic acceptors are efficiently glycosylated, providing the desired glycosides . This application is particularly valuable in carbohydrate chemistry and drug development.

Radical Trifluoromethylation

The trifluoromethyl group plays a crucial role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have highlighted its significance. Researchers explore this group’s incorporation to enhance the properties of organic molecules, such as increased lipophilicity, metabolic stability, and bioactivity .

Synthesis of 2-Trifluoromethyl Heterocycles

A novel and efficient method involves the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles . By condensing diamines or amino(thio)phenols with in situ generated CF3CN, researchers achieve good to excellent yields. These heterocycles find applications in medicinal chemistry, agrochemicals, and materials science .

Propriétés

IUPAC Name |

2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O.C2H2O4/c1-3-18(4-2)9-12(19)17-11-7-5-6-10(8-11)13(14,15)16;3-1(4)2(5)6/h5-8H,3-4,9H2,1-2H3,(H,17,19);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGPUUOIBGYOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=CC=CC(=C1)C(F)(F)F.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine](/img/structure/B2730295.png)

![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2730305.png)